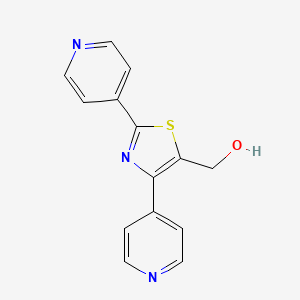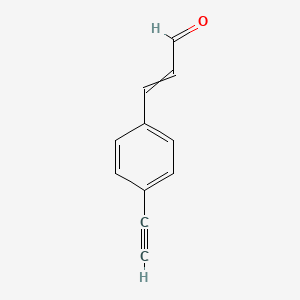
3-(4-ethynylphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is a member of the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with an ethynyl group at the para position and an aldehyde group at the end of a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ethynylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-ethynylphenyl)propanoic acid
Reduction: 3-(4-ethynylphenyl)propan-2-ol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(4-ethynylphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-ethynylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can also participate in reactions that modify the compound’s activity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methoxyphenyl)-2-propenal: Similar structure but with a methoxy group instead of an ethynyl group.
3-(4-hydroxyphenyl)-2-propenal: Similar structure but with a hydroxy group instead of an ethynyl group.
3-phenylprop-2-enal: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Uniqueness
3-(4-ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H8O |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-(4-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H |
Clé InChI |
QDDTYRUFLAVPAF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





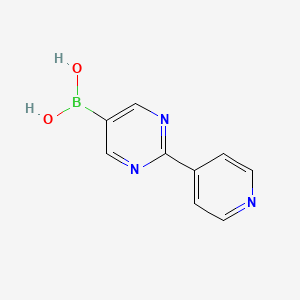
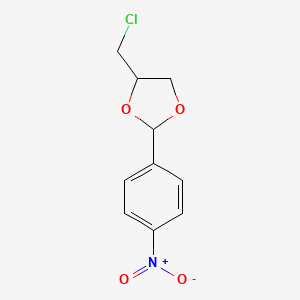
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
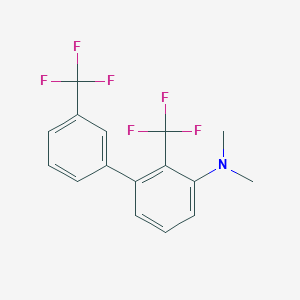
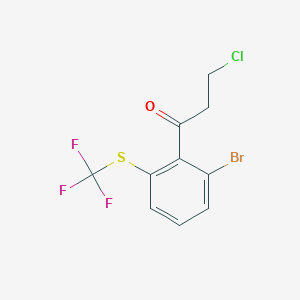
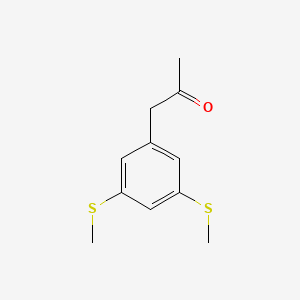

![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)

